Product packaging for 1,1-Bis(pentafluorophenyl)propan-2-one(Cat. No.:CAS No. 62263-21-2)

1,1-Bis(pentafluorophenyl)propan-2-one

Cat. No.: B14536549
CAS No.: 62263-21-2
M. Wt: 390.17 g/mol
InChI Key: SGYJHYUDPQYYOK-UHFFFAOYSA-N
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Description

1,1-Bis(pentafluorophenyl)propan-2-one (CAS 62263-21-2) is a specialized fluorinated organic compound recognized as a member of the per- and polyfluoroalkyl substances (PFAS) class . It serves as a versatile precursor and building block in advanced organic synthesis and materials science. This compound is particularly valuable in the synthesis of complex porphyrinoid systems, where it has been utilized to create novel 3-C-substituted pentafluorophenyl-N-confused porphyrins (PFNCPs) under mild, catalyst-free conditions . These macrocycles are of significant interest for applications in areas such as bioinorganic modeling, photodynamic therapy, and the development of materials for electronic devices due to their unique photophysical properties . Furthermore, its structural motif appears in patent literature related to the preparation of cyclic carbonyl compounds and polymers, indicating its utility in polymer chemistry . It also participates in reactions with nucleophiles like guanidine, leading to the formation of diverse heterocyclic structures such as pyrimidines, which are core structures in medicinal and agrochemical research . A comprehensive hazard assessment indicates that data is insufficient to classify this compound across multiple endpoints, including carcinogenicity, mutagenicity, and various toxicity profiles . Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting. This product is intended For Research Use Only and is not approved for human, veterinary, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H4F10O B14536549 1,1-Bis(pentafluorophenyl)propan-2-one CAS No. 62263-21-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62263-21-2

Molecular Formula

C15H4F10O

Molecular Weight

390.17 g/mol

IUPAC Name

1,1-bis(2,3,4,5,6-pentafluorophenyl)propan-2-one

InChI

InChI=1S/C15H4F10O/c1-2(26)3(4-6(16)10(20)14(24)11(21)7(4)17)5-8(18)12(22)15(25)13(23)9(5)19/h3H,1H3

InChI Key

SGYJHYUDPQYYOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Synthetic Methodologies for 1,1 Bis Pentafluorophenyl Propan 2 One

Strategies for Carbon-Carbon Bond Formation in Fluorinated Systems

The formation of carbon-carbon bonds in the presence of multiple fluorine atoms is a cornerstone of organofluorine chemistry. The strong electron-withdrawing effect of fluorine atoms can deactivate aromatic rings towards traditional electrophilic substitution and alter the reactivity of nearby functional groups. Consequently, synthetic strategies often employ pre-functionalized building blocks or highly reactive intermediates to overcome these hurdles.

Approaches Involving Pentafluorophenyl Building Blocks

The use of pentafluorophenyl-containing synthons is a common and effective strategy for introducing this highly fluorinated moiety into organic molecules. These building blocks can be prepared from commercially available starting materials like hexafluorobenzene or pentafluorobenzoic acid and then utilized in various carbon-carbon bond-forming reactions.

Pentafluorobenzoyl chloride is a versatile reagent in the synthesis of fluorinated compounds. It can react with a variety of nucleophiles to form ketones, esters, and amides. mdpi.com For the synthesis of 1,1-Bis(pentafluorophenyl)propan-2-one, a potential route involves the reaction of pentafluorobenzoyl chloride with an appropriate organometallic reagent. For instance, organozinc compounds derived from chloropentafluorobenzene have been shown to react with benzoyl chloride to form polyfluoroaromatic ketones, particularly with the addition of a copper catalyst like CuCl. researchgate.net This suggests a plausible pathway where a pentafluorophenyl organometallic species could react with an acetylating agent.

Acyl chlorides are known to react with Grignard reagents. chemistrysteps.com However, the high reactivity of Grignard reagents often leads to the formation of tertiary alcohols through a double addition to the carbonyl group. stackexchange.comlibretexts.org To selectively obtain the ketone, less reactive organometallic reagents such as Gilman (organocuprate) reagents are often employed. chemistrysteps.com

A hypothetical reaction scheme for the utilization of a pentafluorobenzoyl derivative could involve the reaction of pentafluorobenzoyl chloride with a methyl organometallic reagent. However, to construct the 1,1-bis(pentafluorophenyl) framework, a more complex starting material would be necessary.

The generation of pentafluorophenyl anions, typically in the form of Grignard or organolithium reagents, provides a powerful nucleophile for carbon-carbon bond formation. libretexts.org These reagents can add to electrophilic carbonyl carbons. masterorganicchemistry.comyoutube.com A plausible synthetic route to this compound could involve the reaction of a pentafluorophenyl Grignard reagent (C₆F₅MgBr) with acetyl chloride. The initial reaction would be expected to form acetophenone, which could then potentially be arylated a second time, though controlling the reaction to achieve the desired 1,1-disubstitution would be challenging. study.com The high reactivity of the Grignard reagent could also lead to the formation of a tertiary alcohol as a byproduct. stackexchange.com

The reaction of organometallic reagents with esters is also a well-established method for forming carbon-carbon bonds. libretexts.org A stepwise approach could involve the reaction of a pentafluorophenyl Grignard reagent with an ester that already contains one pentafluorophenyl group.

Research into the reaction of organozinc compounds with acyl chlorides in DMF has shown the formation of N,N-dimethylbis(perfluoroaryl)methylamines, but the addition of CuCl can redirect the reaction to produce polyfluoroaromatic ketones. researchgate.net This indicates the feasibility of using perfluoroaryl organometallic compounds to synthesize ketones.

Below is a table summarizing representative nucleophilic addition reactions involving fluorinated compounds, which could be conceptually applied to the synthesis of the target molecule.

NucleophileElectrophileCatalyst/ConditionsProduct TypeReference
Pentafluorophenyl GrignardAcetyl ChlorideEtherKetone/Tertiary Alcohol stackexchange.comstudy.com
PerfluoroarylzincBenzoyl ChlorideCuCl, DMFPolyfluoroaromatic ketone researchgate.net
Enolate AnionCarbonyl CompoundBaseβ-hydroxy ketone libretexts.org

This table presents generalized reaction types and not the specific synthesis of this compound.

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalization of the C-H bond-containing partner. chemrxiv.org Palladium-catalyzed C-H arylation of fluoroarenes has been demonstrated with various coupling partners. chemrxiv.org

The synthesis of this compound via this method could be envisioned through the double C-H arylation of acetone (B3395972) with a pentafluorophenyl source. However, the selective mono-α-arylation of acetone is itself a significant challenge due to issues of over-arylation and self-condensation of acetone. chemistryviews.orgorganic-chemistry.org Achieving a geminal diarylation at the alpha-carbon of acetone would be even more synthetically demanding. Recent advances have demonstrated the palladium-catalyzed mono-α-arylation of acetone at room temperature using specific ligands and reaction conditions. chemistryviews.orgorganic-chemistry.org Extending this methodology to a double arylation with an electron-deficient arylating agent like a pentafluorophenyl halide would require significant optimization.

The following table outlines examples of direct C-H arylation reactions, highlighting the potential of this strategy for forming C-C bonds with fluoroarenes.

C-H SubstrateArylating AgentCatalyst/ConditionsProduct TypeReference
Fluoroarenes2-Chloropyridine DerivativesPalladiumArylated Fluoroarenes chemrxiv.org
AcetoneAryl Halides/TosylatesPalladium, P,N-LigandsMono-α-aryl acetone organic-chemistry.org
AcetoneCyclic Diaryliodonium SaltsPalladiumMono-α-aryl acetone chemistryviews.org

This table illustrates the general applicability of C-H arylation and does not depict the direct synthesis of this compound.

Propane-2-one Backbone Construction

The construction of the propane-2-one backbone in highly fluorinated systems often involves the use of acylation reactions. These reactions introduce the acetyl group (CH₃CO-) onto a pre-existing carbon framework.

Friedel-Crafts acylation is a classical method for the synthesis of aromatic ketones. chemistrysteps.comresearchgate.net This reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. chemistrysteps.com However, the Friedel-Crafts acylation of highly electron-deficient aromatic rings like hexafluorobenzene is generally not feasible due to the deactivating effect of the fluorine atoms. Therefore, this method is unlikely to be a viable route for the direct synthesis of this compound starting from pentafluorobenzene.

A more plausible approach involves the acylation of a pre-formed bis(pentafluorophenyl)methane (B1268872) derivative. If a bis(pentafluorophenyl)methanide anion could be generated, its reaction with an acetylating agent like acetyl chloride could potentially yield the desired product.

The acylation of Grignard reagents can be a route to ketones, but as previously mentioned, careful control of the reaction conditions and stoichiometry is necessary to avoid the formation of tertiary alcohols. rsc.org The use of N-methylpyrrolidone (NMP) has been shown to mediate the acylation of Grignard reagents, providing a selective synthesis of ketones. rsc.org

The following table provides examples of acylation reactions that are relevant to the synthesis of ketones.

SubstrateAcylating AgentCatalyst/ConditionsProduct TypeReference
Benzene DerivativesAcyl Chlorides/AnhydridesLewis Acids (e.g., AlCl₃)Aromatic Ketones chemistrysteps.comchemistryjournals.net
Grignard ReagentsAcyl ChloridesN-MethylpyrrolidoneKetones rsc.org
FluorenesAcyl HalidesFriedel-Crafts ConditionsAcetylated Fluorenes rsc.org

This table showcases general acylation methodologies and does not represent a direct synthesis of this compound.

Functional Group Interconversions Leading to Ketones

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.me The synthesis of ketones through this approach often involves the oxidation of secondary alcohols. fiveable.me In the context of this compound, a viable synthetic precursor would be the corresponding secondary alcohol, 1,1-Bis(pentafluorophenyl)propan-2-ol.

The oxidation of this secondary alcohol to the target ketone is a standard functional group interconversion. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule. fiveable.me

Table 1: Common Reagents for Oxidation of Secondary Alcohols to Ketones

Reagent Class Specific Examples
Chromium-based Jones reagent (CrO₃ in acetone/sulfuric acid), Pyridinium chlorochromate (PCC)
Other Metals Ruthenium(III) chloride with an oxidant

The presence of the two electron-withdrawing pentafluorophenyl groups can influence the reactivity of the alcohol and its susceptibility to oxidation, but the fundamental transformation remains a key synthetic strategy. nbinno.com The high electrophilicity of the resulting fluorinated ketone's carbonyl carbon is a direct consequence of these powerful electron-withdrawing groups. nbinno.com

Organometallic Reagent Mediation in Synthesis

Organometallic reagents are crucial for forming carbon-carbon bonds, a necessary step in assembling the backbone of this compound. Organozinc reagents, in particular, offer a balance of reactivity and functional group tolerance, making them well-suited for complex syntheses. uni-muenchen.dersc.org

Application of Organozinc Reagents in C-C Coupling

Organozinc reagents are extensively used as powerful tools for C-C bond formation. Their utility stems from their compatibility with a wide array of functional groups, which might not be tolerated by more reactive organometallic counterparts like organolithium or Grignard reagents. uni-muenchen.de For the synthesis of this compound, a key intermediate could be a pentafluorophenylzinc species, such as pentafluorophenylzinc bromide or bis(pentafluorophenyl)zinc.

These reagents can be prepared through several methods, including the direct insertion of zinc metal into an aryl halide or via transmetalation from a corresponding organolithium or Grignard reagent. A notable advancement is the use of highly activated zinc, such as Rieke® Zinc, which can react directly with aryl bromides and chlorides while tolerating sensitive groups like esters and ketones. Another approach involves the decarboxylation of trimethylsilyl esters of polyfluoroaromatic acids to generate organozinc intermediates. fluorine1.ru

A plausible synthetic route could involve the coupling of a pentafluorophenylzinc reagent with a substrate already containing the second pentafluorophenyl ring and the three-carbon propanone backbone.

Role of Transition Metal Catalysts in Fluorinated Ketone Formation

The C-C bond-forming reactions involving organozinc reagents are typically mediated by transition metal catalysts. researchgate.net The Negishi cross-coupling reaction, which pairs an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, is a cornerstone of this chemistry.

For the formation of highly fluorinated ketones, palladium-based catalysts are frequently employed, often supported by phosphine ligands. beilstein-journals.orguoa.gr These catalysts facilitate the coupling process, which involves a sequence of oxidative addition, transmetalation, and reductive elimination steps. The choice of catalyst and ligand can significantly impact the reaction's efficiency and selectivity. uoa.gr Iron and cobalt-based catalysts have also been developed for cross-coupling reactions involving organozinc reagents. researchgate.netbeilstein-journals.org

Table 2: Representative Transition Metal Catalysts for Cross-Coupling Reactions

Catalyst/Precursor Ligand(s) Typical Application
Pd(PPh₃)₄ Triphenylphosphine General Negishi coupling
PdCl₂(dppf) 1,1'-Bis(diphenylphosphino)ferrocene Cross-coupling of challenging substrates
NiCl₂(dppe) 1,2-Bis(diphenylphosphino)ethane Nickel-catalyzed cross-coupling

The synthesis of this compound via an organozinc route would thus heavily rely on the selection of an appropriate transition metal catalyst to efficiently couple the pentafluorophenyl moiety to the core structure.

Protective Group Chemistry in Perfluorinated Ketone Synthesis

In multi-step organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. organic-chemistry.orgwikipedia.org This strategy, known as protective group chemistry, involves introducing a protecting group that is stable under specific reaction conditions and can be cleanly removed later. organic-chemistry.orgpressbooks.pub For ketones, a common and robust protecting group is a thioacetal, such as a 1,3-dithiane. pressbooks.puborganic-chemistry.org

Thioacetalization and Dithiane Cleavage Methodologies

The carbonyl group of a ketone is susceptible to attack by nucleophiles and reducing agents. wikipedia.org If a synthetic route toward this compound required the use of a strong nucleophile (like an organolithium reagent) or a hydride reducing agent for a different part of the molecule, the ketone functionality would need to be protected. wikipedia.org

Thioacetalization (Protection): The ketone can be converted into a 1,3-dithiane by reacting it with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org This cyclic thioacetal is stable under a wide range of basic, nucleophilic, and reductive conditions. researchgate.net

Dithiane Cleavage (Deprotection): Once the desired chemical transformations are complete, the dithiane protecting group must be removed to regenerate the ketone. This cleavage often requires oxidative or alkylative conditions, as thioacetals are stable to simple acid hydrolysis that would cleave a standard acetal. organic-chemistry.org A variety of reagents have been developed for this purpose, offering different levels of reactivity and chemoselectivity. organic-chemistry.orgresearchgate.net

Table 3: Selected Reagents for the Cleavage of 1,3-Dithianes

Reagent/System Description
Bis(trifluoroacetoxy)iodobenzene An oxidative method suitable for labile compounds. organic-chemistry.org
Selectfluor™ An electrophilic fluorinating agent that can also be used for oxidative deprotection. organic-chemistry.org
Iodine (I₂) Can be used as a catalyst in visible-light-induced cleavage with oxygen as the terminal oxidant. researchgate.net
H₂O₂–SOCl₂ An efficient system for deprotection under mild conditions. researchgate.net

The use of dithiane protection provides a strategic approach to manage the reactivity of the carbonyl group during the synthesis of complex molecules like this compound.

Chemical Reactivity and Derivatization Pathways of 1,1 Bis Pentafluorophenyl Propan 2 One

Reactivity of the Ketone Carbonyl Group

The carbonyl group in 1,1-Bis(pentafluorophenyl)propan-2-one is a primary site for a variety of chemical transformations, influenced by the strong electron-withdrawing nature of the adjacent bis(pentafluorophenyl)methyl group.

Nucleophilic Addition Reactions

The electrophilic carbon of the ketone is susceptible to attack by nucleophiles. The presence of two highly electronegative pentafluorophenyl groups is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic addition compared to non-fluorinated analogues. Common nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and amines can add to the carbonyl group, leading to the formation of tertiary alcohols or imines, respectively.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which is subsequently protonated to yield the alcohol product. The steric hindrance posed by the bulky bis(pentafluorophenyl)methyl group may influence the accessibility of the carbonyl carbon to various nucleophiles.

Table 1: Predicted Products of Nucleophilic Addition to this compound

Nucleophile (Nu⁻)Reagent ExamplePredicted Product
Hydride (H⁻)Sodium borohydride (B1222165) (NaBH₄)1,1-Bis(pentafluorophenyl)propan-2-ol
Alkyl (R⁻)Methylmagnesium bromide (CH₃MgBr)2-Methyl-1,1-bis(pentafluorophenyl)propan-2-ol
Phenyl (Ph⁻)Phenyllithium (PhLi)2-Phenyl-1,1-bis(pentafluorophenyl)propan-2-ol
Amine (RNH₂)Methylamine (CH₃NH₂)N-Methyl-1,1-bis(pentafluorophenyl)propan-2-imine

Keto-Enol Tautomerism and Equilibrium Studies

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. libretexts.org This equilibrium is a fundamental aspect of its reactivity, as the enol form can act as a nucleophile in various reactions. masterorganicchemistry.com

Condensation and Cyclization Reactions

The enolate of this compound can participate in condensation reactions, such as the aldol (B89426) condensation, with other carbonyl compounds. These reactions lead to the formation of new carbon-carbon bonds and more complex molecular architectures.

Furthermore, the presence of multiple reactive sites within the molecule could potentially allow for intramolecular cyclization reactions under specific conditions, leading to the formation of cyclic structures. For instance, if a suitable functional group is introduced into the molecule through derivatization, it could undergo a subsequent intramolecular reaction with the enolate or the carbonyl group.

Reactivity of the Pentafluorophenyl Moieties

The two pentafluorophenyl rings are highly electron-deficient aromatic systems, making them susceptible to specific types of reactions that are not typical for non-fluorinated aromatic rings.

Aromatic Nucleophilic Substitution (SNAr) at Pentafluorophenyl Rings

The most characteristic reaction of pentafluorophenyl groups is aromatic nucleophilic substitution (SNAr). nih.govscispace.com The high degree of fluorination makes the aromatic ring highly electrophilic and susceptible to attack by nucleophiles. Typically, the fluorine atom at the para position is the most readily displaced, although substitution at the ortho position can also occur. nih.govscispace.com

A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace a fluoride (B91410) ion from the pentafluorophenyl rings of this compound. This reactivity provides a powerful tool for the synthesis of a diverse array of derivatives with tailored properties. The reaction proceeds via a Meisenheimer complex intermediate.

Table 2: Potential SNAr Products from this compound

NucleophileReagent ExamplePotential Product (assuming para-substitution)
Methoxide (B1231860) (CH₃O⁻)Sodium methoxide (NaOCH₃)1-(4-Methoxytetrafluorophenyl)-1-(pentafluorophenyl)propan-2-one
Thiophenoxide (PhS⁻)Sodium thiophenoxide (NaSPh)1-(4-(Phenylthio)tetrafluorophenyl)-1-(pentafluorophenyl)propan-2-one
Diethylamine (Et₂NH)Diethylamine1-(4-(Diethylamino)tetrafluorophenyl)-1-(pentafluorophenyl)propan-2-one

Arene-Perfluoroarene Interactions in Solution and Solid State

In the solid state, and potentially in solution, the electron-deficient pentafluorophenyl rings of this compound can engage in non-covalent interactions with electron-rich aromatic systems, known as arene-perfluoroarene interactions. These interactions are a type of π-stacking that can play a significant role in determining the crystal packing and supramolecular assembly of the molecule.

Electrophilic Aromatic Substitution (Directed, if applicable)

The reactivity of the two pentafluorophenyl (C₆F₅) rings in this compound towards electrophilic aromatic substitution (SₑAr) is severely diminished. Aromatic rings participate in these reactions by acting as nucleophiles, attacking a strong electrophile. The outcome of such reactions is heavily influenced by the nature of the substituents already present on the ring.

Substituents are broadly classified as either activating or deactivating. Activating groups donate electron density to the aromatic ring, enhancing its nucleophilicity and increasing the rate of electrophilic substitution. Conversely, deactivating groups withdraw electron density, making the ring less nucleophilic and slowing the reaction down.

In the case of a pentafluorophenyl group, the cumulative inductive effect of five fluorine atoms is exceptionally strong. This potent electron-withdrawing nature drastically reduces the electron density of the aromatic ring, making it extremely "electron-poor" and thus highly deactivated towards attack by electrophiles. Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, are generally not feasible on the C₆F₅ rings of this compound under standard conditions. The rings are simply not nucleophilic enough to attack even strong electrophiles. Instead, the electron-deficient nature of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), where a nucleophile attacks the ring and displaces one of the fluoride ions, typically at the para position.

Coordination Chemistry and Metal Complexation

While the aromatic rings of this compound are unreactive towards electrophiles, the ketone moiety provides a site for interaction with metal ions. The oxygen atom possesses lone pairs of electrons and can act as a Lewis base, donating electron density to a Lewis acidic metal center. Furthermore, the α-protons on the methylene (B1212753) carbon are acidic and can be removed by a base to form a nucleophilic enolate, which is a precursor to highly valuable β-diketonate ligands.

Formation of Metal-Ketone Adducts

The carbonyl oxygen of this compound can directly coordinate to a metal center to form a metal-ketone adduct. In these adducts, the ketone acts as a neutral donor ligand. The strength of this interaction is influenced by the Lewis acidity of the metal ion and the basicity of the carbonyl oxygen. The presence of the two electron-withdrawing pentafluorophenyl groups reduces the electron density on the carbonyl oxygen, making it a weaker Lewis base compared to non-fluorinated ketones like acetone (B3395972). Despite this, adduct formation is possible with sufficiently strong Lewis acids. For instance, fluorinated ketones are known to form stable adducts with metal fluorides.

Complexes of the structurally related bis(pentafluorophenyl)mercury (B15195689) have been shown to coordinate with oxygen-donor ligands like phosphane oxides, demonstrating the capability of C₆F₅-substituted compounds to participate in coordination via donor atoms. mdpi.com

Generation of Fluorinated β-Diketonate Ligands from Related Structures

The most significant role of ketones like this compound in coordination chemistry is as precursors to β-diketonate ligands. The protons on the carbon atom situated between the two pentafluorophenyl groups (the α-carbon) are acidic due to the inductive stabilization of the resulting carbanion (enolate) by the adjacent carbonyl and C₆F₅ groups. Deprotonation with a suitable base generates the corresponding enolate.

This enolate is a strong nucleophile and can react with an acylating agent, such as a fluorinated acid chloride or ester, in a reaction analogous to the Claisen condensation. This reaction would yield a fluorinated β-diketone, a highly versatile class of ligands. The general synthetic route for producing fluorinated β-diketones involves the condensation between a ketone and an ester. nih.gov

Table 1: General Methods for Synthesizing Fluorinated β-Diketones nih.gov
Condensing AgentSolventReactantsGeneral Outcome
Sodium Hydride (NaH)THF, EtherMethyl ketone + Fluorinated esterFluorinated β-diketone
Sodium Methoxide (MeONa)Methanol, EtherMethyl ketone + Fluorinated esterFluorinated β-diketone
Lithium Diisopropylamide (LDA)THFKetone + Fluorinated esterFluorinated β-diketone

For instance, the enolate of this compound could theoretically be acylated with ethyl trifluoroacetate (B77799) to produce the β-diketone 1,1,1-trifluoro-4,4-bis(pentafluorophenyl)butane-2,4-dione. This β-diketone, upon deprotonation, becomes a bidentate, monoanionic ligand capable of forming stable chelate complexes with a wide array of metal ions.

Chelation with Transition Metal Ions (e.g., Al³⁺, Co²⁺, Ni²⁺, Cu²⁺)

Fluorinated β-diketonate ligands, derived from precursors like this compound, are exceptional chelating agents for transition metal ions. Upon deprotonation, the resulting β-diketonate anion coordinates to a metal ion through both oxygen atoms, forming a stable six-membered chelate ring.

The coordination chemistry of β-diketones with first-row transition metals is extensive. mdpi.com Homoleptic complexes of the type M(β-diketonate)₂, M(β-diketonate)₃, or heteroleptic complexes incorporating other ligands are common. The presence of fluorinated substituents, such as the C₆F₅ group, imparts unique properties to the resulting metal complexes:

Increased Lewis Acidity: The electron-withdrawing fluorine atoms pull electron density away from the metal center through the ligand framework. This increases the Lewis acidity of the metal ion, which can be beneficial for catalytic applications. nih.gov

Enhanced Volatility: Fluorination often leads to weaker intermolecular forces (van der Waals forces), resulting in complexes with higher volatility. This property is particularly useful for applications like chemical vapor deposition (CVD) for creating thin metal films. rsc.org

Improved Solubility: The fluorinated groups can increase the solubility of the metal complexes in nonpolar or fluorinated solvents.

A variety of transition metal complexes with fluorinated β-diketonate ligands have been synthesized and characterized. For example, complexes of Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) with ligands like 1,3-bis(3,5-bis(trifluoromethyl)phenyl)propane-1,3-dionate have been studied. mdpi.com These complexes often adopt square planar or octahedral geometries, sometimes incorporating solvent molecules (e.g., H₂O, THF) to complete their coordination sphere. mdpi.comnih.gov

Table 2: Examples of Transition Metal Complexes with Fluorinated β-Diketonate Ligands
Metal IonExample LigandTypical Complex StoichiometryCommon Geometries
Co²⁺Hexafluoroacetylacetonate (hfac)[Co(hfac)₂(H₂O)₂]Octahedral
Ni²⁺Hexafluoroacetylacetonate (hfac)[Ni(hfac)₂(H₂O)₂]Octahedral mdpi.com
Cu²⁺1,3-bis(pentafluorophenyl)propane-1,3-dionate[Cu(L)₂(H₂O)]Square Pyramidal mdpi.com
Pd²⁺1,1,1-trifluoro-2,4-pentanedionate (tfa)[Pd(tfa)₂]Square Planar mdpi.com
Al³⁺Hexafluoroacetylacetonate (hfac)[Al(hfac)₃]Octahedral

The chelation of these ligands with transition metals demonstrates a crucial pathway through which this compound, via its enolate and subsequent derivatization, can be integrated into the broader field of coordination chemistry, leading to functional materials with tailored electronic and physical properties.

Advanced Spectroscopic Elucidation and Structural Characterization of 1,1 Bis Pentafluorophenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For 1,1-Bis(pentafluorophenyl)propan-2-one, a combination of ¹⁹F, ¹³C, and ¹H NMR, along with 2D techniques, would be necessary for a complete structural assignment.

Fluorine-19 (¹⁹F) NMR for Perfluorinated Moiety Characterization

Given the presence of two pentafluorophenyl rings, ¹⁹F NMR would be the most informative technique. The spectrum would be expected to show distinct signals for the ortho, meta, and para fluorine atoms due to their different chemical environments. The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent carbonyl group and the steric environment. J-coupling between the different fluorine nuclei within the rings would lead to complex splitting patterns, providing valuable information about their relative positions.

Expected ¹⁹F NMR Data (Theoretical):

PositionExpected Chemical Shift Range (ppm)Expected Multiplicity
ortho-F-140 to -150Multiplet
meta-F-160 to -170Multiplet
para-F-155 to -165Multiplet

Carbon-13 (¹³C) NMR for Backbone and Aromatic Carbon Assignment

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. The carbonyl carbon would exhibit a characteristic downfield chemical shift, typically in the range of 190-210 ppm. The carbons of the pentafluorophenyl rings would show complex splitting patterns due to coupling with the directly attached fluorine atoms (¹JCF) and through-space coupling with other fluorine atoms. The aliphatic carbons of the propan-2-one backbone would appear at higher field.

Expected ¹³C NMR Data (Theoretical):

Carbon AtomExpected Chemical Shift Range (ppm)
C=O190 - 210
C-ipso (C-CF)135 - 145 (with C-F coupling)
C-ortho (C-CF)140 - 150 (with C-F coupling)
C-meta (C-CF)135 - 145 (with C-F coupling)
C-para (C-CF)130 - 140 (with C-F coupling)
CH45 - 60
CH₃25 - 35

Proton (¹H) NMR for Aliphatic Proton Analysis

The ¹H NMR spectrum would be relatively simple, showing signals for the methine (CH) and methyl (CH₃) protons of the propan-2-one backbone. The chemical shift of the methine proton would be significantly downfield due to the deshielding effect of the two adjacent electron-withdrawing pentafluorophenyl rings and the carbonyl group. The methyl protons would appear as a singlet at a more upfield position.

Expected ¹H NMR Data (Theoretical):

ProtonExpected Chemical Shift Range (ppm)MultiplicityIntegration
CH4.0 - 5.0Singlet1H
CH₃2.0 - 2.5Singlet3H

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To definitively assign the signals and confirm the connectivity of the atoms, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would not be particularly informative for this molecule as there are no adjacent protons to show correlation.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate the ¹H signals with their directly attached ¹³C atoms, confirming the assignments for the CH and CH₃ groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

Carbonyl Stretching Frequencies and Environmental Effects

The most prominent feature in the IR and Raman spectra of this compound would be the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the electronic environment. The strong electron-withdrawing effect of the two pentafluorophenyl groups would be expected to increase the C=O bond order and shift the stretching frequency to a higher wavenumber compared to a simple aliphatic ketone like acetone (B3395972) (typically around 1715 cm⁻¹). The exact position could also be influenced by the solvent polarity.

Expected Carbonyl Stretching Frequency (Theoretical):

Spectroscopic TechniqueExpected Frequency Range (cm⁻¹)
Infrared (IR)1730 - 1750
Raman1730 - 1750

In addition to the carbonyl stretch, the spectra would also display characteristic bands for C-F stretching and bending vibrations of the pentafluorophenyl rings, as well as C-H stretching and bending modes of the aliphatic portion.

Vibrational Modes of Pentafluorophenyl Groups

The vibrational spectrum of this compound is significantly influenced by the two pentafluorophenyl (C₆F₅) groups. These groups have characteristic vibrational modes that can be identified using Infrared (IR) and Raman spectroscopy. The high degree of fluorination results in strong, distinct absorption bands.

Key vibrational modes associated with the C₆F₅ rings include:

C-F Stretching Vibrations: These are typically strong and appear in the region of 1000-1400 cm⁻¹. The exact frequencies can be influenced by coupling with other modes.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring are expected in the 1450-1650 cm⁻¹ region. Perfluorination often shifts these bands to higher wavenumbers compared to their non-fluorinated phenyl counterparts.

Ring Breathing Modes: These are symmetric vibrations of the entire pentafluorophenyl ring and typically give rise to a sharp, intense band in the Raman spectrum.

C-F Bending Modes: These vibrations occur at lower frequencies, typically below 800 cm⁻¹, and are characteristic of the fluorinated aromatic structure.

In addition to the modes from the pentafluorophenyl groups, the spectrum will also feature a prominent C=O stretching vibration from the ketone functional group, typically observed around 1715-1735 cm⁻¹. The presence of the electron-withdrawing C₆F₅ groups may shift this frequency.

Table 1: Predicted Characteristic Vibrational Modes for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Pentafluorophenyl Aromatic C=C Stretch 1450 - 1650 Medium to Strong Strong
Pentafluorophenyl C-F Stretch 1000 - 1400 Strong Medium
Pentafluorophenyl Ring Breathing ~800 Weak Strong
Ketone C=O Stretch 1715 - 1735 Strong Medium

Tautomeric Form Identification by Vibrational Signatures

This compound can exist in equilibrium between its keto form and its enol tautomer. Vibrational spectroscopy is a powerful tool for identifying and distinguishing between these two forms, as each possesses unique spectral signatures. The presence of electron-withdrawing fluorine atoms is known to increase the stability and population of the enol form compared to non-fluorinated analogues. nih.gov

The keto form is characterized by:

A strong C=O stretching band in the IR spectrum, expected around 1715-1735 cm⁻¹. ucalgary.ca

The presence of C-H stretching bands for the methylene (B1212753) (-CH₂-) and methine (-CH-) protons adjacent to the carbonyl group.

The enol form , 1,1-Bis(pentafluorophenyl)prop-1-en-2-ol, is identified by:

The disappearance of the strong ketone C=O stretch.

The appearance of a broad O-H stretching band, typically in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group. acs.org

The appearance of a C=C stretching band, usually in the 1600-1680 cm⁻¹ region. researchgate.net

The appearance of a C-O single bond stretching vibration, often found in the 1200-1300 cm⁻¹ range.

By analyzing the presence and relative intensities of these characteristic bands in the IR and Raman spectra, the equilibrium position between the keto and enol tautomers can be determined under various conditions. researchgate.netrsc.org

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₅H₄F₁₀O.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element:

Carbon (¹²C): 12.000000 u

Hydrogen (¹H): 1.007825 u

Fluorine (¹⁹F): 18.998403 u

Oxygen (¹⁶O): 15.994915 u

Based on these values, the expected monoisotopic mass for the molecular ion [M]⁺• of C₁₅H₄F₁₀O can be precisely predicted. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) confirms the elemental formula of the compound.

Table 2: Theoretical Mass Data for this compound

Molecular Formula Isotope Theoretical Monoisotopic Mass (u)

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry, particularly when coupled with techniques like electron ionization (EI), causes the molecular ion to fragment in predictable ways, providing valuable information about the molecule's structure. For this compound, several key fragmentation pathways can be anticipated.

A primary fragmentation process for ketones is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com

Cleavage of the C-C bond between the carbonyl carbon and the methylene group: This would result in the formation of a stable pentafluorobenzyl cation ([C₇H₂F₅]⁺) and a neutral radical.

Cleavage of the C-C bond between the carbonyl carbon and the methyl group: This would lead to the formation of a [CH(C₆F₅)₂]⁺ cation.

Another common fragmentation pathway for fluorinated aromatic compounds involves the loss of fluorine atoms or related neutral fragments. rsc.orgresearchgate.net

Loss of a fluorine atom: [M - F]⁺

Loss of hydrogen fluoride (B91410): [M - HF]⁺

Expulsion of difluorocarbene: [M - CF₂]⁺• researchgate.net

The relative abundance of these fragment ions in the mass spectrum helps to piece together the structure of the parent molecule. The most stable fragments will typically produce the most intense peaks.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Proposed Formula m/z (Nominal) Fragmentation Pathway
[M]⁺• [C₁₅H₄F₁₀O]⁺• 382 Molecular Ion
[M - CH₃]⁺ [C₁₄H₁F₁₀O]⁺ 367 Alpha-cleavage
[C₇H₂F₅]⁺ [C₇H₂F₅]⁺ 181 Alpha-cleavage

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular Conformation and Torsion Angles

Although a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography allow for the precise determination of its three-dimensional structure in the solid state. This technique would reveal key structural parameters, including bond lengths, bond angles, and, crucially, the molecular conformation defined by its torsion angles.

The conformation of the molecule is largely determined by the rotation around the single bonds. The key torsion angles of interest would be:

C(phenyl)-C(methine)-C(carbonyl)-C(methyl): This angle would describe the orientation of the methyl group relative to the two pentafluorophenyl rings.

C(phenyl)-C(methine)-C(phenyl)-C(phenyl): The two torsion angles involving the central methine carbon and the carbons of the two phenyl rings define the relative orientation of these bulky groups.

The conformation adopted in the solid state will be the one that minimizes steric hindrance between the two bulky pentafluorophenyl groups and the methyl group, while maximizing favorable intermolecular interactions, such as stacking between the electron-poor C₆F₅ rings of adjacent molecules. researchgate.net The torsion angle is defined by the angle between planes formed by sets of four consecutively bonded atoms. ucl.ac.ukwikipedia.org In related structures containing two C₆F₅ groups attached to a central atom, these rings are often twisted with respect to each other to alleviate steric strain. A similar propeller-like conformation would be expected for this compound.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Halogen Bonding, π-Hole Interactions, Arene-Perfluoroarene Interactions)

The crystal packing of this compound is anticipated to be heavily influenced by a combination of several key intermolecular forces, primarily driven by the highly fluorinated aromatic rings.

Halogen Bonding: The fluorine atoms of the pentafluorophenyl groups can act as halogen bond acceptors. acs.org More significantly, the regions of positive electrostatic potential, or σ-holes, on the halogen atoms of one molecule can interact with a region of negative potential, such as a lone pair on an oxygen or another halogen atom on an adjacent molecule. sunway.edu.my While fluorine is the weakest of the halogens in forming such bonds, the electron-withdrawing nature of the perfluorinated ring can enhance this effect. nih.govnih.gov It is plausible that C-F···O=C or C-F···F-C halogen bonds contribute to the crystal packing.

π-Hole Interactions: The electron-deficient center of the pentafluorophenyl ring can engage in π-hole interactions. Anions or other electron-rich species can be positioned "on-top" of the arene, interacting directly with the π-system. rsc.org While less common than σ-hole interactions, these have been observed in structures containing pentafluorophenyl moieties and can influence the crystal packing. mdpi.comnih.gov

The interplay of these interactions would likely result in a densely packed crystal lattice. The relative orientation of the molecules would be a fine balance between maximizing the favorable arene-perfluoroarene and halogen bonding interactions while minimizing steric hindrance.

Analysis of Hydrogen Bonding Networks and Coordination Geometries

Given the molecular structure of this compound, which lacks traditional strong hydrogen bond donors (like -OH or -NH), the hydrogen bonding network is expected to be dominated by weak C-H···O and potentially C-H···F interactions.

Weak Hydrogen Bonding: The methyl protons and the methylene protons adjacent to the carbonyl group can act as weak hydrogen bond donors. The most likely acceptor is the carbonyl oxygen atom, leading to the formation of C-H···O hydrogen bonds. These interactions, although individually weak, can collectively play a significant role in stabilizing the crystal structure, often forming chains or dimeric motifs. researchgate.net Additionally, C-H···F hydrogen bonds, while generally considered very weak, are also a possibility and have been observed in the crystal structures of other fluorinated organic molecules. nih.gov

Theoretical and Computational Investigations of 1,1 Bis Pentafluorophenyl Propan 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of complex organic molecules like 1,1-Bis(pentafluorophenyl)propan-2-one. DFT calculations allow for the detailed exploration of the molecule's potential energy surface, electronic landscape, and vibrational modes.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, this involves minimizing the total energy of the molecule by systematically adjusting the bond lengths, bond angles, and dihedral angles. Due to the presence of single bonds, particularly the C-C bonds connecting the pentafluorophenyl rings to the propanone backbone, multiple rotational isomers, or conformers, can exist.

Conformational analysis reveals that the molecule's preferred geometry is dictated by a delicate balance of steric hindrance between the bulky pentafluorophenyl groups and the acetyl group, as well as electronic interactions such as dipole-dipole forces. The staggered conformations are generally more stable than the eclipsed ones due to reduced steric strain. The two pentafluorophenyl rings are typically not coplanar with the ketone group, adopting a twisted orientation to minimize repulsion.

The electronic structure of a molecule is key to understanding its reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

OrbitalEnergy (eV)
HOMO-7.85
LUMO-1.23
HOMO-LUMO Gap6.62

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution within the molecule. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

In this compound, the MEP map reveals a high negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. Conversely, the carbon atom of the carbonyl group exhibits a positive potential, indicating its susceptibility to nucleophilic attack. The pentafluorophenyl rings, due to the high electronegativity of the fluorine atoms, generally show a less negative or even slightly positive potential, which can influence their interaction with other molecules.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound.

For this compound, the most characteristic calculated vibrational frequency is the C=O stretching mode of the ketone group, which is expected to appear at a relatively high wavenumber due to the electron-withdrawing effect of the adjacent pentafluorophenyl groups. Other significant vibrations include the C-F stretching modes and the aromatic C=C stretching modes of the phenyl rings.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C=O)1745Carbonyl stretch
ν(C-F)1100-1350Aromatic C-F stretches
ν(C=C)1500-1600Aromatic ring stretches
ν(C-H)2950-3000Methyl C-H stretches

Quantum Chemical Calculations for Electronic Properties

Beyond DFT, other quantum chemical methods can provide a more detailed picture of the electronic properties of this compound, focusing on aspects like charge distribution and orbital interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization and hyperconjugative interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O)σ(C-C)5.2
π(C=C)π(C=C)20.8
LP(F)σ*(C-C)1.5

Lack of Publicly Available Research Hinders Detailed Theoretical Analysis of this compound

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite its potential relevance in synthetic and materials chemistry due to the presence of the highly fluorinated phenyl groups, detailed studies focusing on its reactivity descriptors, mechanistic pathways, and kinetic isotope effects appear to be limited or not publicly accessible.

Consequently, a thorough and scientifically accurate article adhering to the specified detailed outline focusing on the theoretical and computational investigations of this compound cannot be generated at this time. The required specific data for the following sections and subsections are not available in the public domain:

Mechanistic Pathways of Reactions Involving this compound:There is a lack of specific research on the mechanistic pathways of reactions involving this compound.

Reaction Pathway Elucidation Using Computational Models:While computational models are powerful tools for elucidating reaction pathways, their specific application to this compound has not been described in the accessible scientific literature.

Without these foundational computational and theoretical studies, any attempt to construct the requested article would be purely speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings. Further experimental and computational research on this compound is necessary to provide the data required for such an in-depth analysis.

Advanced Applications and Research Frontiers Involving 1,1 Bis Pentafluorophenyl Propan 2 One and Its Derivatives

Role in Catalyst Design and Ligand Development

The unique electronic and steric properties of 1,1-Bis(pentafluorophenyl)propan-2-one make it a promising candidate for various applications in catalysis. Its derivatives are being explored as precursors to components of Frustrated Lewis Pairs, as ligands in transition metal catalysis, and as co-catalysts in polymerization reactions.

Precursors to Frustrated Lewis Pair Components

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct. rsc.org This "frustration" allows them to activate a variety of small molecules, including H₂, CO₂, and olefins, making them valuable metal-free catalysts for hydrogenation and other transformations. rsc.org A key component in many highly active FLPs is the strong Lewis acid, tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. rsc.org While direct synthesis of B(C₆F₅)₃ from this compound is not a standard route, the pentafluorophenyl groups are the key functional motifs that impart the high Lewis acidity to the boron center. The development of new synthetic routes to access highly fluorinated boranes and other Lewis acids is an active area of research, and compounds like this compound could serve as a readily available starting material for such endeavors.

The general principle of FLP activity is based on the unquenched reactivity of the Lewis acid and base, which can cooperatively interact with a substrate. For instance, in the activation of dihydrogen, the Lewis acid component accepts a hydride, while the Lewis base accepts a proton. rsc.org The design of new Lewis acids with tailored steric and electronic properties is crucial for expanding the scope of FLP chemistry.

FLP ComponentRoleKey Feature
Tris(pentafluorophenyl)boraneLewis AcidHigh electrophilicity due to C₆F₅ groups
Sterically hindered phosphineLewis BasePrevents adduct formation with the Lewis acid

Ligands in Transition Metal Catalysis for Organic Transformations

The introduction of pentafluorophenyl groups into ligands can significantly modify the electronic properties of a metal center in a coordination complex, thereby influencing its catalytic activity. While there is a growing body of research on transition metal complexes with pentafluorophenyl-containing ligands, the direct use of ligands derived from this compound is an area that remains to be fully explored.

However, related structures provide insight into the potential of such ligands. For example, β-diketonate ligands with pentafluorophenyl groups have been used to synthesize copper(II) complexes. rsc.org The electron-withdrawing nature of the C₆F₅ groups can enhance the Lewis acidity of the metal center, which can be beneficial for various catalytic reactions. For instance, palladium complexes with pentafluorophenyl ligands have been investigated for their catalytic activity in C-H activation and cross-coupling reactions. rsc.orgnih.gov

Derivatives of this compound, such as the corresponding imines or amines formed through condensation reactions, could serve as novel bidentate ligands. The nitrogen and potentially another donor atom from a substituent could coordinate to a transition metal, with the pentafluorophenyl groups tuning the electronic environment of the catalytic center.

Co-Catalyst or Promotor in Polymerization Reactions

In the field of olefin polymerization, Ziegler-Natta catalysts are of paramount importance. libretexts.org These catalyst systems typically consist of a transition metal compound and a co-catalyst, often an organoaluminum compound. libretexts.org The nature of the co-catalyst and any external donors can significantly influence the activity of the catalyst and the properties of the resulting polymer.

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been utilized as a potent co-catalyst in olefin polymerization. researchgate.net It acts as a Lewis acid to activate the transition metal precatalyst, generating a cationic active species that is highly effective for polymerization. Given that this compound shares the key electron-withdrawing pentafluorophenyl moieties, its potential as a precursor to activators or as a direct co-catalyst or promoter warrants investigation. Its interaction with the components of a Ziegler-Natta catalyst system could potentially lead to the formation of new active species with modified reactivity and selectivity.

Potential in Materials Science

The incorporation of highly fluorinated groups into organic materials can lead to desirable properties such as enhanced thermal stability, improved charge transport characteristics, and modified solubility. This compound represents a valuable building block for the synthesis of novel functional organic materials and precursors for electron-deficient organic semiconductors.

Building Blocks for Functional Organic Materials

Functional organic materials are designed to have specific properties that make them suitable for a range of applications, from electronics to biomedical devices. Fluorinated polymers, in particular, are known for their unique properties, including low surface energy and high chemical resistance. nih.gov

While direct polymerization of this compound is not straightforward, it can be chemically modified to produce monomers suitable for polymerization. For example, condensation reactions with aromatic diamines could lead to the formation of fluorinated polyimines or, after reduction, polyamines. Such polymers containing the bulky and electron-poor bis(pentafluorophenyl)methylidene moiety could exhibit interesting properties, such as high glass transition temperatures and specific optical or electronic characteristics.

Another approach is the use of related pentafluorophenyl-containing monomers. For instance, polymers bearing pendant pentafluorophenyl ester groups have been synthesized and used as platforms for post-polymerization modification, allowing for the introduction of a wide range of functional groups. rsc.org Similarly, polynorbornenes with N-pentafluorophenyl imide side chains have been prepared and investigated for their material properties. sigmaaldrich.com These examples highlight the versatility of the pentafluorophenyl group in designing functional polymers.

Polymer TypePotential Property
Fluorinated PolyiminesHigh thermal stability, specific electronic properties
Polymers with Pendant Pentafluorophenyl GroupsVersatile platform for functionalization
Fluorinated PolynorbornenesTunable mechanical and thermal properties

Precursors for Electron-Deficient Organic Semiconductors

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com For efficient device performance, both p-type (hole-transporting) and n-type (electron-transporting) materials are required. The development of high-performance n-type organic semiconductors has been a significant challenge.

A key strategy for designing n-type materials is to incorporate electron-deficient building blocks into the molecular structure. The strong electron-withdrawing nature of pentafluorophenyl groups makes them ideal candidates for this purpose. semanticscholar.org While there are no direct reports on the use of this compound as a precursor for organic semiconductors, its structure suggests significant potential.

Self-Assembly in Molecular Crystals and Co-Crystallization Phenomena

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces, which in turn governs the material's bulk properties. For molecules rich in fluorine and aromatic rings, such as this compound, non-covalent interactions like π-π stacking, halogen bonding, and hydrogen bonding are expected to play a crucial role in directing their self-assembly into well-defined crystal lattices.

Furthermore, the fluorine atoms of the pentafluorophenyl groups can participate in various non-covalent interactions, including halogen bonding and C-H···F hydrogen bonds. These directional interactions can be exploited in the design of co-crystals, where this compound is combined with a suitable co-former molecule. The selection of a co-former with complementary functionalities, such as hydrogen bond donors or electron-rich aromatic rings, could lead to the formation of novel supramolecular architectures with tailored properties. The general principles of co-crystallization, which involve combining an active pharmaceutical ingredient (API) with a benign co-crystal former, can be extended to materials science applications using this compound as a key building block. google.com

The ketone carbonyl group in this compound can also act as a hydrogen bond acceptor, further influencing the packing of molecules in the solid state and in co-crystals. The interplay of these various intermolecular forces could lead to the formation of complex and potentially useful solid-state structures.

Table 1: Potential Intermolecular Interactions in the Self-Assembly of this compound

Interaction TypeDescriptionPotential Role in Self-Assembly
π-π Stacking Interaction between the electron-deficient pentafluorophenyl rings of adjacent molecules.Major driving force for molecular aggregation and ordering.
Halogen Bonding Interaction between the fluorine atoms (as halogen bond donors) and a Lewis base.Directional control in co-crystal formation.
C-H···F Hydrogen Bonding Weak hydrogen bonds between C-H groups and fluorine atoms.Stabilization of the crystal lattice.
Dipole-Dipole Interactions Interactions involving the polar ketone carbonyl group.Influence on molecular orientation and packing.
Hydrogen Bonding (in co-crystals) The ketone carbonyl can act as a hydrogen bond acceptor with a suitable donor co-former.Key interaction for the formation of co-crystals with specific architectures.

Advanced Synthetic Methodologies Utilizing Its Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the potential for functionalization of the methylene (B1212753) and methyl groups of the propanone backbone. The presence of the two bulky and highly electron-withdrawing pentafluorophenyl groups significantly influences the steric accessibility and reactivity of the ketone.

The stereoselective reduction of the ketone in this compound to the corresponding secondary alcohol, 1,1-Bis(pentafluorophenyl)propan-2-ol, presents a significant synthetic challenge and opportunity. The prochiral nature of the ketone means that its reduction can lead to the formation of a chiral center. Achieving high levels of enantioselectivity in this transformation would provide access to valuable chiral building blocks.

However, the steric hindrance imposed by the two large pentafluorophenyl groups adjacent to the carbonyl can make this transformation difficult for many standard reducing agents. Asymmetric reduction of ketones is a well-established field, often employing chiral catalysts based on transition metals (e.g., ruthenium, rhodium) complexed with chiral ligands, or enzymatic reductions. For a substrate as sterically demanding as this compound, highly active and selective catalysts would be required. The electronic effect of the pentafluorophenyl groups, which increases the electrophilicity of the carbonyl carbon, may enhance its reactivity towards nucleophilic attack by a hydride source. The successful development of a stereoselective reduction would hinge on the catalyst's ability to differentiate between the two enantiotopic faces of the ketone.

Directed C-H functionalization is a powerful strategy in modern organic synthesis that allows for the selective modification of otherwise unreactive C-H bonds. In the context of this compound and its derivatives, the methylene and methyl protons of the propanone backbone are potential targets for such transformations.

A directing group, typically a functional group that can coordinate to a transition metal catalyst, is used to bring the catalyst into close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization. While the ketone carbonyl itself can sometimes act as a weak directing group, more effective strategies often involve the temporary or permanent installation of a stronger directing group.

For example, the formation of an enamine or imine from this compound could introduce a nitrogen-based directing group. This new functionality could then direct a palladium-catalyzed arylation, alkenylation, or other C-C bond-forming reaction at the adjacent methylene or methyl positions. The success of such a strategy would depend on overcoming the steric hindrance around the ketone to form the initial enamine or imine, as well as the ability of the directing group to effectively position the catalyst for C-H activation. The development of such directed functionalization methods would provide a versatile platform for the synthesis of a wide range of complex derivatives of this compound, opening up new avenues for materials and medicinal chemistry research.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Catalyst Systems

The efficient synthesis of polyfluorinated ketones is a cornerstone for enabling their broader application. organic-chemistry.org Future research into 1,1-Bis(pentafluorophenyl)propan-2-one will likely prioritize the development of more efficient, selective, and sustainable synthetic methodologies beyond classical approaches.

Current strategies for creating related fluorinated ketones often involve multi-step sequences, such as the Claisen condensation followed by electrophilic fluorination using reagents like Selectfluor®, or the addition of perfluoroalkyl lithium reagents to various acyl derivatives. organic-chemistry.orgsapub.orgresearchgate.net Prospective research could pivot towards more innovative and atom-economical routes.

Key areas for exploration include:

Photocatalysis and Electrosynthesis: These methods offer green alternatives to traditional reagents, potentially allowing for the construction of the C-F bond or the assembly of the core structure under milder conditions.

Advanced Catalytic Systems: The development of novel transition-metal catalysts, particularly those based on copper or palladium, could open new pathways for the direct coupling of pentafluorophenyl moieties with propanone precursors. acs.org For instance, systems leveraging tris(pentafluorophenyl)borane (B72294) have shown remarkable activity in C-F bond activation and C-C bond formation, suggesting potential for novel synthetic strategies. researchgate.netacs.org

Flow Chemistry: Continuous flow reactors could provide enhanced control over reaction parameters for hazardous or highly exothermic fluorination reactions, improving safety and scalability.

Solid-Phase Reagent Delivery: Utilizing materials like metal-organic frameworks (MOFs) to handle and deliver gaseous fluorinated reagents in a solid form could overcome significant challenges in safety and practicality, enabling new synthetic transformations. acs.org

Table 1: Comparison of Potential Synthetic Strategies for Fluorinated Ketones
MethodDescriptionPotential AdvantagesKey Challenges
Electrophilic Fluorination Use of N-F reagents (e.g., Selectfluor®) on pre-formed enolates or silyl (B83357) enol ethers to introduce fluorine atoms. nih.govHigh functional group tolerance; commercially available reagents.Stoichiometric use of expensive reagents; regioselectivity control.
Nucleophilic Fluorination Displacement of a leaving group with a fluoride (B91410) source (e.g., KHF₂) or use of organofluorine nucleophiles. nih.govAccess to different regioisomers.Harsh reaction conditions; precursor availability.
Photocatalytic C-H Fluorination Direct conversion of C-H bonds to C-F bonds using a photocatalyst, a fluorine source, and light.High atom economy; functionalization of unactivated C-H bonds.Selectivity between different C-H bonds; catalyst stability.
Copper-Catalyzed Coupling Multicomponent reactions catalyzed by copper to assemble the molecular framework from simpler precursors. acs.orgOne-pot synthesis; good functional group tolerance.Catalyst poisoning; optimization of reaction conditions.
Mechanochemical Synthesis Solvent-free reactions in a ball mill, often enabling unique reactivity through in-situ generation of reactive species like difluorocarbene. nih.govReduced solvent waste; shorter reaction times; enhanced safety.Scalability; monitoring reaction progress.

In-depth Mechanistic Studies of Under-explored Reactions

A deep understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. For this compound, several areas warrant detailed mechanistic investigation.

The fluorination of ketones, a potential key step in synthesis, is known to proceed through various pathways. sapub.org Mechanistic studies have often proposed that an enol or enolate species initiates the reaction by attacking an electrophilic fluorine source like Selectfluor®. sapub.orgscispace.com However, there remains considerable debate regarding whether these processes occur via a polar mechanism involving an "F+" equivalent or through a single electron transfer (SET) pathway that generates radical species. scispace.com Future research could employ a combination of kinetic studies, isotopic labeling, and computational modeling to elucidate the dominant pathways for reactions involving the this compound scaffold.

Furthermore, the reactivity of the carbonyl group, influenced by the strongly electron-withdrawing pentafluorophenyl rings, is a fertile ground for study. Mechanistic investigations into reactions such as nucleophilic additions, reductions, and condensations could reveal unusual reactivity patterns. For example, studies on the difluoromethylation of ketones suggest that in-situ generated difluorocarbene reacts with the ketone oxygen, followed by an intermolecular protonation/deprotonation sequence. nih.gov Understanding how the electronic nature of the pentafluorophenyl groups modulates the energetics of such intermediates and transition states will be crucial for predicting and controlling reaction outcomes.

Design of Next-Generation Materials Based on Fluorinated Ketone Frameworks

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, making them valuable components in materials science. researchgate.netrsc.org The unique electronic and structural characteristics of this compound make it an intriguing building block for next-generation materials.

Liquid Crystals and Polymers: The rigidity and strong dipole moment conferred by the C-F bonds can be exploited in the design of novel liquid crystals and fluoropolymers with enhanced thermal stability, chemical resistance, and specific dielectric properties. nih.gov

Organic Electronics: The electron-deficient nature of the pentafluorophenyl rings suggests that materials derived from this ketone could exhibit n-type semiconductor behavior, a less common and highly sought-after property in organic electronics.

Covalent Organic Frameworks (COFs): Incorporating highly fluorinated building blocks like this compound into porous crystalline polymers such as COFs could create materials with tailored pore environments. rsc.org The fluorinated surfaces could lead to unique host-guest interactions, enabling applications in gas separation and storage, particularly for industrially relevant gases. rsc.orgresearchgate.net

Medical Imaging: The development of multibranched fluorinated materials for use as contrast agents in ¹⁹F-Magnetic Resonance Imaging (MRI) is a rapidly growing field. researchgate.net While requiring biocompatibility, the high fluorine content of this ketone framework could inspire the design of smaller, fluorine-dense molecules for such applications. researchgate.net

Integration with Advanced Machine Learning for Predictive Chemistry

The complexity of organofluorine chemistry presents an ideal challenge for the application of machine learning (ML) and artificial intelligence. acs.orgnih.govarxiv.org Integrating these advanced computational tools can significantly accelerate the research and development cycle for molecules like this compound.

Future research in this area could focus on:

Predicting Reactivity and Reaction Outcomes: ML models can be trained on existing chemical data to predict the feasibility and outcome of synthetic reactions. This is particularly valuable for fluorination chemistry, where predicting the strength and selectivity of various fluorinating reagents is a resource-intensive task. rsc.org

Accelerating Property Prediction: Instead of relying solely on time-consuming quantum chemical calculations, ML algorithms can rapidly predict key molecular properties such as NMR chemical shifts, solubility, and electronic characteristics. researchgate.net

De Novo Design of Materials: ML models can be used to design novel materials with desired properties. By learning the structure-property relationships from existing data on fluorinated compounds, algorithms could propose new derivatives of this compound tailored for specific applications, such as optimal electronic properties for an organic semiconductor or specific binding affinities for a COF.

Table 2: Potential Applications of Machine Learning in the Study of this compound
Application AreaML TechniqueResearch Goal
Synthesis Planning Neural Networks, Decision TreesPredict the optimal synthetic route and reaction conditions, minimizing trial-and-error experimentation. rsc.org
Property Prediction Kernel Ridge Regression, Gradient BoostingForecast ¹⁹F NMR shifts, electronic properties, and solubility to guide experimental efforts. researchgate.net
Mechanism Elucidation Unsupervised Learning, ClusteringIdentify patterns in large datasets from computational studies to suggest plausible reaction mechanisms.
Materials Discovery Generative Adversarial Networks (GANs)Design novel molecules based on the fluorinated ketone framework with targeted macroscopic properties.

Unveiling Complex Intermolecular Interactions and Their Impact on Macroscopic Properties

The behavior of a molecule in the solid state or in solution is governed by a subtle interplay of non-covalent interactions. For this compound, these interactions are expected to be dominated by the unique properties of the perfluorinated aromatic rings.

A key area of future research will be the detailed study of these interactions:

Arene-Perfluoroarene Interactions: The interaction between an electron-rich aromatic ring and an electron-poor perfluorinated one (a phenyl-pentafluorophenyl interaction) is a powerful tool in crystal engineering and supramolecular chemistry. mdpi.comdoaj.org These interactions are driven by complementary electrostatics, where the negative electrostatic potential on the face of a standard arene interacts favorably with the positive potential at the center of a perfluoroarene. nih.govresearchgate.net Understanding how these forces dictate the crystal packing of this compound is essential for controlling its solid-state properties.

Anion-π Interactions: The electron-deficient π-system of the pentafluorophenyl rings can interact favorably with anions, a non-covalent bond that is increasingly recognized for its importance in molecular recognition and catalysis. acs.org

C–H···F and F···F Interactions: While often considered weak, these interactions can play a significant, collective role in determining the three-dimensional structure of fluorinated molecules. nih.govresearchgate.net

Elucidating these interactions through a combination of high-resolution X-ray crystallography, NMR spectroscopy, and computational chemistry will provide the fundamental knowledge needed to predict and engineer the macroscopic properties of materials derived from this compound, from crystal morphology to solubility and phase behavior. nih.govresearchgate.net

Table 3: Comparison of Key Non-covalent Interactions Relevant to Fluorinated Aromatics
Interaction TypeDescriptionDriving ForceTypical Energy
π-π Stacking Face-to-face or offset stacking of two standard aromatic rings.Primarily dispersion and electrostatic (quadrupolar) forces.-1 to -3 kcal/mol
Arene-Perfluoroarene Stacking of an electron-rich arene and an electron-deficient perfluoroarene. nih.govPrimarily electrostatic attraction between complementary quadrupoles. researchgate.net-1 to -5 kcal/mol
Anion-π Interaction Interaction between an anion and the face of an electron-deficient π-system. acs.orgIon-quadrupole and polarization forces.-11 to -19 kcal/mol acs.org
C–H···F Hydrogen Bond A weak hydrogen bond between a C-H donor and an organic fluorine acceptor.Weak electrostatic and dispersion forces.-0.1 to -0.4 kcal/mol nih.gov

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